10-Carboxylinalool

描述

属性

IUPAC Name |

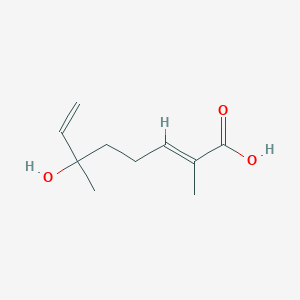

(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKWMOQUUQAJGV-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC(C)(C=C)O)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28420-25-9 |

Source

|

| Record name | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Putative Biosynthesis of 10-Carboxylinalool in Hippophae rhamnoides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippophae rhamnoides, commonly known as sea buckthorn, is a plant rich in a diverse array of bioactive compounds, including a variety of terpenoids.[1][2] Among these, oxygenated monoterpenoids are of significant interest due to their potential applications in the pharmaceutical and fragrance industries. This technical guide outlines the putative biosynthetic pathway of 10-carboxylinalool, an oxidized derivative of the monoterpene alcohol linalool (B1675412), in Hippophae rhamnoides. While the complete pathway has not been fully elucidated in this specific plant, this document provides a scientifically grounded hypothesis based on established principles of terpene biosynthesis in plants. It also details experimental protocols for the validation of this proposed pathway and presents a framework for quantitative data analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Hippophae rhamnoides is proposed to be a multi-step enzymatic process commencing from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][4]

The proposed pathway can be divided into three key stages:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP). This is a critical branching point for the synthesis of all monoterpenes.[3]

-

Synthesis of Linalool: GPP is then converted to the acyclic monoterpene alcohol, (S)-linalool, through the action of Linalool Synthase (LIS). This enzyme catalyzes the isomerization and hydrolysis of GPP to form linalool.

-

Oxidation of Linalool to this compound: This final stage is proposed to be a two-step oxidation process:

-

Hydroxylation: Linalool is first hydroxylated at the C10 position to form 10-hydroxylinalool. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), potentially from the CYP71D subfamily, which is known to be involved in the modification of terpenoid backbones.

-

Oxidation: The terminal alcohol group of 10-hydroxylinalool is then oxidized to a carboxylic acid, yielding this compound. This step is likely carried out by one or more NAD(P)+-dependent alcohol and aldehyde dehydrogenases.

-

Below is a DOT script for a Graphviz diagram illustrating this proposed pathway.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound in Hippophae rhamnoides, a series of experiments are required. The following protocols provide a general framework for these investigations.

Extraction and Quantification of Metabolites

Objective: To extract and quantify linalool, 10-hydroxylinalool, and this compound from various tissues of Hippophae rhamnoides.

Methodology:

-

Sample Preparation: Collect fresh plant material (leaves, stems, flowers, and fruits) and immediately freeze in liquid nitrogen. Lyophilize the samples and grind to a fine powder.

-

Extraction:

-

For the volatile compound linalool, headspace solid-phase microextraction (HS-SPME) is a suitable method.

-

For the less volatile 10-hydroxylinalool and this compound, a solvent extraction using a nonpolar solvent like hexane (B92381) followed by a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is recommended.

-

-

Analysis and Quantification:

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the target compounds. For less volatile compounds, derivatization (e.g., silylation) may be necessary prior to GC-MS analysis.

-

Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of the non-volatile carboxylated compound.

-

Quantification can be achieved by using authentic standards and constructing calibration curves.

-

Gene Identification and Expression Analysis

Objective: To identify the candidate genes encoding the enzymes in the proposed pathway and analyze their expression patterns.

Methodology:

-

Candidate Gene Identification:

-

Utilize the available genome sequence of Hippophae rhamnoides to perform BLAST searches for homologs of known Linalool Synthase (LIS), Cytochrome P450 (specifically CYP71D family), and alcohol/aldehyde dehydrogenase genes from other plant species.

-

-

Gene Expression Analysis:

-

Extract total RNA from different tissues of Hippophae rhamnoides.

-

Perform quantitative real-time PCR (qRT-PCR) to determine the expression levels of the candidate genes in tissues where the target metabolites are abundant. A high correlation between gene expression and metabolite accumulation would provide strong evidence for the gene's involvement in the pathway.

-

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes.

Methodology:

-

Heterologous Expression: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express and purify the recombinant enzymes.

-

Enzyme Assays:

-

For Linalool Synthase, incubate the purified enzyme with GPP and analyze the products by GC-MS.

-

For the candidate Cytochrome P450, perform in vitro assays using microsomes isolated from the expression host, with linalool as the substrate and NADPH as a cofactor. Analyze the products for the formation of 10-hydroxylinalool.

-

For the alcohol/aldehyde dehydrogenases, incubate the purified enzymes with 10-hydroxylinalool and NAD+/NADP+ and monitor the formation of this compound by LC-MS.

-

Below is a DOT script for a Graphviz diagram illustrating a general experimental workflow.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data that would be obtained from the experiments described above. The values presented are hypothetical and for illustrative purposes only.

| Metabolite | Tissue | Concentration (µg/g FW) ± SD | Related Gene | Relative Gene Expression (Fold Change) ± SD |

| Linalool | Flower | 150.5 ± 12.3 | HrLIS | 25.2 ± 2.1 |

| Leaf | 45.2 ± 5.8 | 8.7 ± 0.9 | ||

| 10-Hydroxylinalool | Flower | 25.8 ± 3.1 | HrCYP71D_X | 18.5 ± 1.5 |

| Leaf | 8.1 ± 1.2 | 5.3 ± 0.6 | ||

| This compound | Flower | 5.2 ± 0.7 | HrADH/ALDH_Y | 15.1 ± 1.3 |

| Leaf | 1.5 ± 0.3 | 4.2 ± 0.4 |

Conclusion

The proposed biosynthetic pathway for this compound in Hippophae rhamnoides provides a solid foundation for future research aimed at understanding and engineering the production of this and other valuable oxygenated monoterpenoids. The experimental protocols outlined in this guide offer a comprehensive approach to validating this pathway, from metabolite profiling and gene discovery to the functional characterization of the key enzymes involved. Successful elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of high-value natural products for the pharmaceutical and flavor/fragrance industries.

References

- 1. Phytochemistry and pharmacology of sea buckthorn (Elaeagnus rhamnoides; syn. Hippophae rhamnoides): progress from 2010 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed | PLOS One [journals.plos.org]

- 4. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed | PLOS One [journals.plos.org]

Technical Guide: 10-Carboxylinalool - Natural Occurrence, Biosynthesis, and Isolation Strategies

An in-depth technical guide on the core topic of the natural occurrence and isolation of "10-Carboxylinalool" is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as linalool-10-carboxylic acid, is a C10 terpenoid carboxylic acid. Unlike its well-studied precursor, linalool (B1675412), this compound is not commonly found as a direct secondary metabolite in plants. Instead, evidence suggests that it is primarily a product of the metabolic conversion of other more abundant terpenoids, such as β-myrcene and linalool, by mammalian and microbial systems, respectively. This guide summarizes the current understanding of the origins of this compound and provides a theoretical framework for its isolation and characterization.

1. Natural Occurrence and Biosynthesis

Direct extraction of this compound from plant tissues has not been reported in the scientific literature. Its presence in the environment is attributed to the biotransformation of other monoterpenes.

1.1. Metabolic Product of β-Myrcene in Mammals

Studies on the metabolism of β-myrcene in rabbits have shown that this compound is one of the urinary metabolites.[1][2][3] The formation of this compound from β-myrcene involves a series of oxidation reactions.[1][2] The proposed metabolic pathway involves the epoxidation of the double bonds in β-myrcene, followed by hydration and subsequent oxidation to form the carboxylic acid.

1.2. Microbial Biotransformation of Linalool

The bacterium Pseudomonas incognita, specifically a linalool-utilizing strain, has been shown to metabolize linalool into several oxidized products, including linalool-10-carboxylic acid (this compound). This microbial conversion pathway presents a potential route for the biotechnological production of this compound. The pathway involves the oxidation of the terminal methyl group of linalool.

2. Quantitative Data

Currently, there is a lack of quantitative data in the published literature regarding the natural abundance or yield of this compound from any biological source. The compound has been identified as a metabolite, but its concentration in biological fluids or microbial cultures has not been reported.

| Biological Source | Matrix | Concentration / Yield | Reference |

| In vivo (Rabbit) | Urine (after β-myrcene administration) | Not Reported | |

| Pseudomonas incognita | Culture Broth (from linalool) | Not Reported |

3. Proposed Experimental Protocol for Isolation and Purification

Given that this compound is a carboxylic acid and is likely to be present in a complex aqueous matrix (e.g., microbial culture broth or urine), a multi-step extraction and chromatographic purification strategy is proposed. The following is a generalized protocol.

3.1. General Workflow

3.2. Detailed Methodologies

Step 1: Sample Preparation

-

For microbial cultures, centrifuge the broth at 8,000 x g for 20 minutes to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulates.

-

For urine samples, a preliminary solid-phase extraction (SPE) step may be beneficial to remove highly polar interfering compounds.

Step 2: Acidification

-

Transfer the clarified supernatant to a separatory funnel.

-

Slowly add 1 M hydrochloric acid (HCl) dropwise while monitoring the pH with a pH meter. Adjust the pH to approximately 2-3. This protonates the carboxyl group, making the molecule less polar and more extractable into an organic solvent.

Step 3: Liquid-Liquid Extraction

-

Add an equal volume of a water-immiscible organic solvent such as ethyl acetate or diethyl ether to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate, and collect the upper organic layer.

-

Repeat the extraction process two more times with fresh organic solvent to maximize the recovery of the target compound.

-

Pool the organic extracts.

Step 4: Drying and Concentration

-

Dry the pooled organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.

-

Filter off the drying agent.

-

Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Step 5: Chromatographic Purification

-

The crude extract can be purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane (B92381) and ethyl acetate, with increasing polarity. For a carboxylic acid, the addition of a small amount of acetic acid (0.1-1%) to the mobile phase can improve the peak shape and reduce tailing.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

Step 6: Analysis and Characterization

-

Pool the fractions containing the pure compound as determined by TLC.

-

Remove the solvent under reduced pressure.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the carboxylic acid and hydroxyl groups.

-

This compound is a fascinating terpenoid that, while not a common natural product in the traditional sense, is accessible through the biotransformation of readily available precursors like β-myrcene and linalool. Its formation via metabolic and microbial pathways opens up avenues for further research into its biological activity and potential applications. The proposed isolation protocol provides a robust framework for obtaining this compound in a pure form for such studies. Future research should focus on quantifying the levels of this compound in various biological systems and optimizing its production through biotechnological approaches.

References

An In-depth Technical Guide to 10-Carboxylinalool: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Carboxylinalool, a monoterpenoid carboxylic acid, is a metabolite of linalool (B1675412), a naturally occurring tertiary alcohol found in many essential oils. First identified in the metabolic pathways of Pseudomonas species, it has also been isolated from the plant Hippophae rhamnoides.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The document summarizes key quantitative data, outlines experimental protocols for its isolation, and presents predicted spectroscopic characteristics to aid in its identification and characterization.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its chemical structure and comparison with its parent compound, linalool. The presence of a carboxylic acid moiety significantly influences its physical and chemical characteristics.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. Data for the parent compound, linalool, is included for comparative purposes.

| Property | This compound (Predicted/Calculated) | Linalool (Experimental) |

| Molecular Formula | C₁₀H₁₆O₃ | C₁₀H₁₈O[3] |

| Molecular Weight | 184.23 g/mol | 154.25 g/mol [3] |

| Physical State | Solid or viscous liquid at 25°C | Colorless liquid[3] |

| Boiling Point | > 200°C | ~198°C |

| Melting Point | Not available | < -20°C |

| Solubility in Water | Moderately soluble | 1.59 g/L at 25°C |

| pKa | ~4-5 | Not applicable |

| Spectroscopic Data | This compound (Predicted) | Linalool (Experimental) |

| UV-Vis (λmax) | ~210-220 nm (in ethanol) | ~210 nm (in ethanol) |

| Major IR Absorptions (cm⁻¹) | 3400-2400 (O-H, broad), 1730-1700 (C=O), 1670-1640 (C=C), 1320-1210 (C-O) | 3600-3200 (O-H), 3080 (=C-H), 2970 (C-H), 1645 (C=C), 1115 (C-O) |

| ¹H NMR Chemical Shifts (ppm) | 12-10 (COOH), 5-6 (vinylic), 1.5-2.5 (allylic & α-to-carbonyl), ~1.2 (CH₃) | 5-6 (vinylic), 1.6 (allylic CH₃), 1.27 (CH₃), 1.54 (OH) |

| ¹³C NMR Chemical Shifts (ppm) | 170-180 (C=O), 120-140 (C=C), 70-80 (C-OH), 20-40 (alkyl) | 145.2, 111.4 (vinylic C), 73.4 (C-OH), 22.8, 27.8, 17.6 (alkyl C) |

Experimental Protocols

Isolation from Pseudomonas Culture

This compound is a metabolic product of linalool degradation by certain soil bacteria of the genus Pseudomonas. The isolation protocol generally involves the following steps:

-

Culturing: Pseudomonas species are grown in a mineral salt medium supplemented with linalool as the sole carbon source.

-

Extraction: After a suitable incubation period, the culture medium is acidified and extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Potential Isolation from Hippophae rhamnoides (Sea Buckthorn)

This compound has been identified as a constituent of Hippophae rhamnoides. While a specific protocol for its isolation from this source is not detailed, a general approach for extracting lipophilic and moderately polar compounds from sea buckthorn can be adapted. Supercritical fluid extraction (SFE) with carbon dioxide is a modern and efficient method for this purpose.

-

Sample Preparation: Dried and ground sea buckthorn berries or seeds are used as the starting material.

-

Supercritical Fluid Extraction (SFE): The material is extracted with supercritical CO₂, potentially with the addition of a polar co-solvent like ethanol (B145695) to enhance the extraction of more polar compounds such as carboxylic acids.

-

Fractionation and Purification: The resulting extract is a complex mixture. It would require further separation using techniques like liquid-liquid extraction followed by multiple steps of column chromatography and HPLC to isolate this compound.

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the involvement of this compound in specific cellular signaling pathways. Its biological activity remains an area for future investigation. The primary logical relationship established in the literature is its role as a metabolite of linalool.

Caption: Metabolic conversion of Linalool to this compound.

Mandatory Visualizations

Predicted Infrared (IR) Spectrum Analysis

The following diagram illustrates the expected key absorption bands in the infrared spectrum of this compound based on its functional groups.

Caption: Predicted key IR absorption regions for this compound.

Experimental Workflow for Isolation

The logical workflow for the isolation of this compound from a natural source, such as a bacterial culture, is depicted below.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a fascinating natural product with potential for further scientific inquiry. This guide provides a foundational understanding of its physical and chemical properties, drawing from existing literature and predictive methodologies. The provided experimental outlines offer a starting point for its isolation and purification. As research into the bioactivity of linalool metabolites expands, a thorough characterization of this compound will be crucial. Future studies are warranted to determine its precise physical constants, obtain detailed spectroscopic data, and explore its potential pharmacological effects.

References

Biosynthesis of "10-Carboxylinalool" from linalool

An In-Depth Technical Guide to the Biosynthesis of 10-Carboxylinalool from Linalool (B1675412)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of this compound (commonly referred to in scientific literature as 8-carboxylinalool) from the monoterpene alcohol linalool. This pathway is a critical component of secondary metabolism in numerous plant species, generating a molecule with potential applications in flavor, fragrance, and pharmaceutical industries. The core of this process is a three-step enzymatic oxidation cascade. In model organisms such as Arabidopsis thaliana, this entire cascade can be catalyzed by a single multifunctional cytochrome P450 enzyme, CYP76C1. This guide details the enzymatic steps, presents available quantitative data, provides in-depth experimental protocols for enzyme characterization, and includes mandatory visualizations of the pathway and experimental workflows as specified.

Introduction

Linalool is a naturally occurring acyclic monoterpenoid found in the essential oils of over 200 plant species, where it contributes significantly to their floral and spicy aroma. Beyond its role as a fragrance, linalool and its derivatives are subjects of intense research for their potential pharmacological properties. The enzymatic oxidation of linalool leads to a variety of more polar and often biologically active compounds. One such derivative is this compound (henceforth referred to by its more common literature designation, 8-carboxylinalool), a carboxylic acid formed by the oxidation of the terminal methyl group of linalool's isopropenyl side chain. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at its sustainable production.

The Biosynthetic Pathway of 8-Carboxylinalool

The conversion of linalool to 8-carboxylinalool is a sequential three-step oxidation pathway. This process hydroxylates a terminal methyl group, which is then further oxidized first to an aldehyde and finally to a carboxylic acid. In plants like Arabidopsis thaliana, a single multifunctional enzyme has been identified to catalyze the entire reaction sequence.[1][2]

Caption: Biosynthetic pathway from linalool to 8-carboxylinalool.

Step 1: Hydroxylation of Linalool to 8-Hydroxylinalool

The initial and rate-limiting step is the hydroxylation of the C8 methyl group of linalool to form 8-hydroxylinalool. This reaction is catalyzed by a heme-thiolate cytochrome P450 (P450) monooxygenase. In Arabidopsis thaliana, CYP76C1 has been identified as the primary enzyme responsible for this conversion.[1][2] This enzyme can utilize both the (+)-(3S)-linalool and (–)-(3R)-linalool enantiomers as substrates.[1]

Step 2: Oxidation of 8-Hydroxylinalool to 8-Oxolinalool

The alcohol intermediate, 8-hydroxylinalool, undergoes oxidation to form the corresponding aldehyde, 8-oxolinalool. While this type of reaction is canonically carried out by NAD(P)+-dependent alcohol dehydrogenases (ADHs) in many plant metabolic pathways, in vitro studies have demonstrated that CYP76C1 also catalyzes this second oxidation step.

Step 3: Oxidation of 8-Oxolinalool to 8-Carboxylinalool

In the final step, the aldehyde 8-oxolinalool is oxidized to the carboxylic acid, 8-carboxylinalool. This conversion is typically performed by aldehyde dehydrogenases (ALDHs). However, consistent with its multifunctional nature, CYP76C1 has been shown to complete the cascade by catalyzing this final oxidation, yielding 8-carboxylinalool. It is noted that this final conversion step appears to be rapid, as the 8-oxo-linalool intermediate does not typically accumulate to high levels in vivo.

Key Enzymes and Quantitative Data

The primary enzyme characterized for this pathway is CYP76C1 from Arabidopsis thaliana, a member of the CYP76 family of plant P450s known for their roles in terpenoid metabolism. While specific alcohol and aldehyde dehydrogenases have not been definitively isolated for this particular pathway, their general families are well-established in plant secondary metabolism.

Table 1: Quantitative Data for Enzymes in 8-Carboxylinalool Biosynthesis

| Enzyme (Source Organism) | Substrate | Product | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| CYP76C1 (A. thaliana) | (R)-Linalool | 8-OH-Linalool | 11.2 ± 1.5 | 157 ± 7 | 14.0 |

| CYP76C1 (A. thaliana) | (S)-Linalool | 8-OH-Linalool | 15.6 ± 2.6 | 153 ± 11 | 9.8 |

| CYP76C1 (A. thaliana) | 8-OH-Linalool | 8-Oxo-Linalool | Data not available | Data not available | Data not available |

| CYP76C1 (A. thaliana) | 8-Oxo-Linalool | 8-COOH-Linalool | Data not available | Data not available | Data not available |

Data sourced from Boachon et al. (2015). Kinetic parameters were determined using recombinant enzyme expressed in yeast.

Experimental Protocols

Characterizing the biosynthesis of 8-carboxylinalool involves three main stages: recombinant expression of the candidate enzyme(s), in vitro functional assays, and analytical chemistry to identify and quantify the products.

Caption: General experimental workflow for enzyme characterization.

Protocol: Recombinant P450 Expression in Saccharomyces cerevisiae

Heterologous expression in yeast is a common and effective method for producing functional plant P450s, which are membrane-bound proteins.

-

Vector Construction: Amplify the full-length open reading frame (ORF) of the target P450 gene (e.g., CYP76C1) from plant cDNA. Clone the ORF into a yeast expression vector (e.g., pYES2/CT) under the control of a galactose-inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., BY4741). For stable expression, the construct can be integrated into the yeast genome.

-

Co-expression of Redox Partner: For optimal activity, P450s require a redox partner, typically a Cytochrome P450 Reductase (CPR). Co-transform the yeast with a second vector containing the CPR from the source organism (e.g., A. thaliana ATR1) or use a yeast strain engineered to overexpress a CPR.

-

Cultivation and Induction:

-

Grow a pre-culture of the transformed yeast in a selective synthetic defined (SD) medium containing glucose and lacking the appropriate nutrient for plasmid selection (e.g., uracil) overnight at 30°C.

-

Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the pre-culture.

-

Grow for 24-48 hours at a lower temperature (e.g., 20-28°C) with vigorous shaking to allow for protein expression.

-

-

Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 min) and wash the pellet with a suitable buffer. The cell pellet can be stored at -80°C until use.

Protocol: In Vitro P450 Enzyme Assay

This assay uses isolated microsomal fractions from the recombinant yeast, which contain the expressed P450 and CPR embedded in their native membrane environment.

-

Microsome Preparation:

-

Resuspend the harvested yeast cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads and vigorous vortexing or a French press.

-

Perform a series of centrifugations to clear the lysate of cell debris and isolate the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).

-

Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, 20% glycerol) and determine the total protein or P450 concentration. Store at -80°C.

-

-

Reaction Mixture Setup: In a microcentrifuge tube, combine the following components on ice:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Isolated microsomes (containing 50-100 nM P450)

-

Substrate (e.g., 100-200 µM Linalool, dissolved in a minimal volume of a suitable solvent like methanol (B129727) or DMSO)

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 28-30°C) for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., containing 1 mM NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a final concentration of 1 mM NADPH.

-

Incubate for a defined period (e.g., 20-60 minutes) with shaking. A negative control reaction lacking NADPH should be run in parallel.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate (B1210297), which also serves as the extraction solvent.

Protocol: Product Extraction and GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying volatile and semi-volatile compounds like linalool and its derivatives.

-

Extraction:

-

After terminating the reaction, add an internal standard (e.g., nonyl acetate or borneol) to the tube for quantification purposes.

-

Vortex vigorously for 1 minute to extract the products into the organic phase (ethyl acetate).

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new tube.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the final extract into the GC-MS system.

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program for separating these compounds is:

-

Initial temperature: 50°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 6-10°C/min.

-

Ramp 2: Increase to 280-300°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Collect data in full scan mode (e.g., m/z 40-400) for identification.

-

-

Data Analysis: Identify the products by comparing their retention times and mass spectra to those of authentic standards or by interpretation of fragmentation patterns and comparison to spectral libraries (e.g., NIST). Quantify the products by comparing their peak areas to the peak area of the internal standard.

Conclusion

The biosynthesis of 8-carboxylinalool from linalool is a key oxidative pathway in plant secondary metabolism. The discovery of multifunctional P450 enzymes like CYP76C1, which catalyze the entire three-step conversion, offers significant insights into the efficiency and elegance of plant metabolic networks. The detailed protocols provided in this guide offer a robust framework for researchers to express and characterize these and other related enzymes. Further research, including the identification of homologous enzymes in other species and the elucidation of kinetic parameters for all reaction steps, will be crucial for fully understanding and harnessing this pathway for biotechnological applications.

References

- 1. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 10-Carboxylinalool: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Carboxylinalool, systematically known as 6-hydroxy-2,6-dimethyl-2,7-octadienoic acid, is a monoterpenoid that has emerged from relative obscurity to garner interest within the scientific community. Initially identified as a metabolic byproduct of other terpenes in mammals, its subsequent discovery as a natural constituent in certain plant species has broadened the scope of its potential applications. This technical guide provides a comprehensive overview of the discovery, initial characterization, and relevant experimental protocols for this compound, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the study of xenobiotic metabolism. It was first identified as a urinary metabolite of β-myrcene in rabbits and rats. Subsequent research has also led to its isolation from the floral parts of Carica papaya (papaya), establishing its presence in the plant kingdom. While initially associated with Hippophae rhamnoides (sea buckthorn), detailed characterization from this source in seminal literature is less documented compared to its metabolic origins and isolation from Carica papaya.

Initial Characterization and Structural Elucidation

The structural identity of this compound was established through a combination of spectroscopic techniques. The following data represents a summary of the initial characterization findings.

Spectroscopic Data

The primary spectroscopic data that enabled the structural elucidation of this compound are summarized below. This includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are critical for confirming the molecular structure and connectivity.

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to a vinyl group, an olefinic proton, methyl groups, and methylene (B1212753) protons adjacent to a chiral center and a double bond. A recent study on the compound isolated from Carica papaya flowers reported the following key shifts: δ 6.62 (1H, m, H-3), 5.86 (1H, dd, J = 11.0, 17.5 Hz, H-7), 2.21 (2H, m, H-4), 1.48 (2H, t, J = 8.0 Hz, H-5).[1] |

| ¹³C-NMR | Resonances confirming the presence of a carboxylic acid, two double bonds (one trisubstituted and one terminal), a hydroxylated quaternary carbon, and two methyl groups. |

| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the proposed structure of 6-hydroxy-2,6-dimethyl-2,7-octadienoic acid. |

| Infrared (IR) | Absorption bands indicating the presence of a hydroxyl group (O-H stretch), a carboxylic acid group (C=O and O-H stretch), and carbon-carbon double bonds (C=C stretch). |

Note: Detailed spectroscopic data from the initial metabolic studies were not fully available in the public domain at the time of this guide's compilation. The provided ¹H-NMR data is from a more recent isolation from a natural source.

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments that led to the isolation and characterization of this compound.

Isolation from Natural Sources (General Protocol)

The isolation of this compound from plant material, such as the flowers of Carica papaya, typically involves solvent extraction and chromatographic separation.

Workflow for Isolation from Plant Material

Caption: Generalized workflow for the isolation of this compound from plant sources.

-

Extraction: Dried and powdered plant material is subjected to extraction with a polar solvent like methanol or ethanol (B145695) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and butanol, to separate compounds based on their polarity. This compound is typically found in the more polar fractions like ethyl acetate.

-

Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components.

-

Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D spectra are used to piece together the carbon skeleton and the placement of functional groups.

2. Mass Spectrometry (MS):

-

Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) is employed.

-

Data Analysis: The accurate mass measurement provides the elemental composition, and the fragmentation pattern gives clues about the structural motifs within the molecule.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Analysis: The positions of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups.

Biosynthetic and Metabolic Pathways

Mammalian Metabolism of β-Myrcene

The initial discovery of this compound was as a metabolite of β-myrcene in mammals. The metabolic pathway involves a series of oxidation reactions catalyzed by cytochrome P450 enzymes in the liver.

Caption: Simplified metabolic pathway of β-myrcene to this compound in mammals.

Putative Biosynthesis in Plants

The biosynthesis of this compound in plants has not been fully elucidated. However, it is hypothesized to originate from the ubiquitous monoterpene precursor, geranyl pyrophosphate (GPP), likely via a linalool (B1675412) intermediate which then undergoes hydroxylation and subsequent oxidation.

Caption: A putative biosynthetic pathway for this compound in plants.

Conclusion

This compound represents an intriguing monoterpenoid with a dual origin, being both a product of mammalian metabolism and a natural constituent of certain plants. Its initial characterization has laid the groundwork for further investigation into its biological activities and potential applications. The detailed experimental protocols and spectroscopic data presented in this guide are intended to facilitate future research endeavors, from synthetic chemistry and biosynthetic pathway elucidation to pharmacological screening and the development of novel therapeutic agents. As research into this compound is still in its early stages, there are ample opportunities for new discoveries that will further illuminate the significance of this compound.

References

10-Carboxylinalool: A Key Secondary Metabolite in Plant Defense and Aroma Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Carboxylinalool, an oxidized derivative of the monoterpene alcohol linalool (B1675412), is an emerging secondary metabolite of significant interest in plant biology and natural product chemistry. This technical guide provides a comprehensive overview of the biosynthesis, physiological relevance, and analytical methodologies pertaining to this compound in plants. Evidence points to its formation from linalool via a multi-step enzymatic oxidation catalyzed by cytochrome P450 monooxygenases, specifically from the CYP76 family, in species such as Arabidopsis thaliana and Vitis vinifera. While quantitative data is still emerging, its presence in floral and fruit tissues suggests a role in modulating aroma profiles and contributing to plant defense by converting volatile linalool into non-volatile, potentially bioactive, compounds. This guide details the biosynthetic pathway, summarizes available quantitative data, outlines experimental protocols for its analysis, and discusses its putative physiological functions, providing a foundational resource for further research and application.

Introduction

Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth and development but play crucial roles in environmental interactions. Among these, terpenoids are the largest and most diverse class of natural products. Linalool, a C10 acyclic monoterpene alcohol, is a well-known volatile compound found in over 200 plant species, contributing significantly to their floral and fruity aromas. However, linalool is often metabolized further into a variety of oxidized derivatives, including this compound (also referred to as 8-carboxylinalool in some literature, depending on the carbon numbering convention). This conversion from a volatile to a non-volatile acidic compound represents a significant metabolic step with implications for the plant's chemical profile and ecological interactions. This guide will delve into the technical aspects of this compound as a plant secondary metabolite.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of its precursor, linalool, and proceeds through a series of oxidation reactions.

Linalool Biosynthesis

Linalool is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key steps are:

-

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis: The MEP pathway produces the five-carbon building blocks of all isoprenoids, IPP and its isomer DMAPP.

-

Geranyl Diphosphate (GPP) Formation: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl diphosphate (GPP).

-

Linalool Synthesis: Linalool synthase (LIS), a member of the terpene synthase (TPS) family, catalyzes the isomerization and hydrolysis of GPP to form linalool.

Oxidation of Linalool to this compound

The conversion of linalool to this compound is a three-step oxidation cascade primarily mediated by cytochrome P450 monooxygenases (CYPs) of the CYP76 family. This process has been elucidated in model plants like Arabidopsis thaliana and economically important species such as Vitis vinifera (grapevine)[1][2].

The sequential oxidation occurs at the C-8 (or C-10) methyl group of linalool:

-

Hydroxylation: Linalool is first hydroxylated to form 8-hydroxylinalool (10-hydroxylinalool).

-

Dehydrogenation: The alcohol is then oxidized to an aldehyde, 8-oxolinalool (10-oxolinalool).

-

Carboxylation: Finally, the aldehyde is oxidized to a carboxylic acid, yielding (E)-8-carboxylinalool ((E)-10-carboxylinalool)[1][2].

In Arabidopsis thaliana, the enzyme AtCYP76C1 has been identified as a multifunctional enzyme that catalyzes this entire oxidation cascade[2]. In Vitis vinifera, the homologous enzyme VvCYP76F14 is responsible for the conversion of linalool to 8-carboxylinalool.

Caption: Biosynthesis pathway of this compound from primary precursors.

Quantitative Data

Quantitative analysis of this compound in plant tissues is challenging due to its low volatility and the need for specific analytical methods. The available data is currently limited but indicates its presence in specialized tissues.

| Plant Species | Cultivar/Genotype | Tissue | Compound | Concentration | Analytical Method | Reference |

| Arabidopsis thaliana | 35S:CYP76C1 complemented line | Inflorescence | 8-COOH-linalool | 1.4 µg/g fresh weight | UPLC-MS/MS | Boachon et al. (2015) |

| Vitis vinifera | Italian Riesling, Marselan, Yanniang No.2 | Berries | (E)-8-carboxylinalool | Detected and Quantified | HPLC-HRMS | Peng et al. (2024) |

| Vitis vinifera | Muscat type 'Irsai Oliver' | Berries | Linalool (precursor) | High levels from fruit set to maturity | Not specified | Li et al. (2023) |

Experimental Protocols

The analysis of this compound requires specialized extraction and analytical techniques due to its acidic nature and non-volatile character, which distinguishes it from its volatile precursor, linalool.

Extraction of Acidic Monoterpenes

A general protocol for the extraction of acidic terpenoids from plant material is as follows:

-

Sample Preparation: Fresh plant tissue (e.g., flowers, grape berries) is flash-frozen in liquid nitrogen and ground to a fine powder. The powder is then lyophilized to remove water.

-

Solvent Extraction: The dried powder is extracted with an organic solvent. A common choice is a mixture of methanol (B129727) and chloroform (B151607) (1:1, v/v) or ethyl acetate. The use of a slightly acidified solvent (e.g., with 0.1% formic acid) can improve the extraction efficiency of carboxylic acids by keeping them in their protonated form.

-

Solid-Phase Extraction (SPE) for Cleanup: The crude extract can be further purified using SPE. A reversed-phase C18 cartridge is suitable. The extract is loaded onto the conditioned cartridge, washed with a non-polar solvent to remove lipids and other interferences, and then the acidic terpenoids are eluted with a more polar solvent like methanol or acetonitrile (B52724).

Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the quantification of this compound.

-

Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid to ensure protonation) and gradually increasing the percentage of an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (around 210 nm) is possible, but for higher sensitivity and specificity, mass spectrometry is preferred.

-

-

Detection and Quantification (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the deprotonated molecule [M-H]⁻ of this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer provides accurate mass measurements for confident identification. Tandem mass spectrometry (MS/MS) on a triple quadrupole or Q-TOF instrument can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly sensitive and specific quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization of the carboxylic acid group (e.g., through methylation with diazomethane (B1218177) or silylation) to increase its volatility.

Caption: General experimental workflow for the analysis of this compound.

Physiological Role and Signaling

The physiological function of this compound in plants is an active area of research. Current evidence primarily points towards a role in plant defense and aroma modulation .

-

Detoxification and Sequestration: The conversion of volatile linalool into non-volatile compounds like this compound can be a mechanism for the plant to sequester and detoxify high concentrations of this monoterpene alcohol.

-

Defense against Herbivores and Pathogens: Linalool itself has well-documented antimicrobial and insect-repellent properties. The oxidation of linalool may alter these biological activities. The formation of less volatile oxides can reduce the attraction of certain insects to flowers, thus protecting them from visitors and pests.

-

Aroma and Flavor Precursor: In grapes, (E)-8-carboxylinalool is considered a crucial precursor to bicyclic monoterpene lactones, which contribute to the bouquet of wine that develops during aging. This indicates a significant role in the development of flavor and aroma profiles.

Currently, there is no direct evidence to suggest that this compound acts as a signaling molecule in plants in the same way as phytohormones. However, the enzymatic regulation of its production, particularly the involvement of the CYP76 family which is known to be involved in various stress responses, suggests that its synthesis is a controlled process that likely responds to biotic or abiotic cues. It is plausible that the accumulation of this compound could be part of a broader metabolic response to stress, even if it does not act as a primary signal itself. Terpenoids, in general, are known to be involved in plant defense signaling pathways, often interacting with jasmonate and salicylate (B1505791) signaling.

Caption: Putative physiological roles of this compound in plants.

Conclusion and Future Perspectives

This compound represents an important metabolic end-point in the linalool pathway in several plant species. Its biosynthesis via cytochrome P450 enzymes of the CYP76 family highlights a conserved mechanism for the functionalization of monoterpenes. While its primary roles appear to be in chemical defense and the modulation of aroma and flavor profiles, further research is needed to fully elucidate its biological activities and potential signaling functions. The development of robust and sensitive analytical methods will be key to accurately quantifying this compound in a wider range of plant species and under various physiological conditions. For drug development professionals, understanding the biosynthesis and bioactivity of such oxidized terpenoids could open new avenues for the discovery of novel bioactive compounds.

References

The Emerging Role of 10-Carboxylinalool in Pseudomonas Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas species, renowned for their metabolic versatility, possess the enzymatic machinery to utilize a wide array of organic compounds as sole carbon and energy sources. Among these are monoterpenoids, such as linalool (B1675412), which are abundant in nature. The degradation of linalool by Pseudomonas proceeds through a defined oxidative pathway, leading to the formation of several intermediates, including 10-carboxylinalool. While traditionally viewed as a mere catabolic intermediate, emerging research is beginning to shed light on the broader biological implications of such metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of Pseudomonas biology, detailing its biosynthesis, potential physiological relevance, and the experimental methodologies used for its study.

Introduction: Terpenoid Metabolism in Pseudomonas

The genus Pseudomonas encompasses a diverse group of Gram-negative bacteria that thrive in a multitude of environments, a characteristic largely attributed to their remarkable metabolic adaptability.[1] A key aspect of this adaptability is their ability to degrade a wide range of organic compounds, including terpenoids. Terpenoids, or isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. They are major components of essential oils and play various roles in plant defense and signaling.

Pseudomonas species have evolved sophisticated enzymatic pathways to metabolize these complex molecules, often utilizing them as a sole source of carbon and energy.[1][2][3] This capability is of significant interest for bioremediation, biocatalysis, and understanding the intricate interactions between bacteria and their environment. The metabolism of linalool, a naturally occurring acyclic monoterpene alcohol, serves as a prime example of this metabolic prowess.

Biosynthesis of this compound: A Product of Linalool Degradation

The formation of this compound in Pseudomonas is a key step in the catabolism of linalool. Several species, including Pseudomonas fluorescens and other soil pseudomonads, have been shown to metabolize linalool through an oxidative pathway.[2] This metabolic capability in Pseudomonas fluorescens has been linked to a 60-megadalton transmissible plasmid, designated pSRQ60, highlighting the role of horizontal gene transfer in the dissemination of these metabolic pathways.

The initial step in the degradation of linalool is the oxidation of the terminal methyl group to a primary alcohol, yielding 10-hydroxylinalool. This intermediate is then further oxidized to an aldehyde and subsequently to a carboxylic acid, resulting in the formation of this compound.

Signaling Pathway Diagram

Caption: Oxidative pathway of linalool degradation to this compound in Pseudomonas.

Potential Biological Role of this compound

Currently, the primary established biological role of this compound in Pseudomonas is that of a metabolic intermediate in the linalool catabolic pathway. Its formation is a necessary step for the complete mineralization of linalool, allowing the bacterium to derive carbon and energy from this terpenoid.

While there is no direct evidence to date suggesting a role for this compound as a signaling molecule in processes such as quorum sensing or biofilm formation, it is important to consider the broader context of bacterial metabolites. Bacteria are known to utilize metabolic intermediates and byproducts as signaling molecules to coordinate population-level behaviors. Given its structure and position within a specific metabolic pathway, the possibility of this compound having a yet-undiscovered regulatory function cannot be entirely dismissed and warrants further investigation.

It is crucial to distinguish the biological effects of the precursor, linalool, from those of its metabolites. Linalool itself has been shown to exhibit significant antimicrobial activity against Pseudomonas fluorescens. Its proposed mechanism of action involves damaging the cell membrane, leading to metabolic dysfunction and inhibition of energy synthesis. These effects are attributed to linalool directly and not to its degradation products like this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically detailing the concentrations of this compound produced by Pseudomonas cultures under various conditions. Future research should focus on quantifying the flux through the linalool degradation pathway and measuring the intracellular and extracellular concentrations of its intermediates.

Experimental Protocols

Culturing Pseudomonas on Linalool as a Sole Carbon Source

This protocol is adapted from studies on linalool metabolism by soil pseudomonads.

Objective: To cultivate Pseudomonas species using linalool as the sole source of carbon and energy for subsequent metabolite analysis.

Materials:

-

Pseudomonas isolate of interest

-

Mineral Salts Medium (MSM) with the following composition (g/L): Na2HPO4 (3.6), KH2PO4 (1.4), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), and trace elements solution (1 ml/L).

-

Linalool (analytical grade)

-

Sterile culture flasks

-

Shaking incubator

Procedure:

-

Prepare and autoclave the Mineral Salts Medium.

-

Inoculate a small volume of MSM with the Pseudomonas strain and grow overnight in a standard rich medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density.

-

Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual rich medium.

-

Resuspend the washed cells in MSM to a desired optical density (e.g., OD600 of 0.1).

-

Add linalool to the culture flask as the sole carbon source at a final concentration of 0.1% (v/v). Note: Due to the potential antimicrobial properties of linalool at higher concentrations, it is advisable to test a range of concentrations.

-

Incubate the culture in a shaking incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm).

-

Monitor bacterial growth by measuring the optical density at 600 nm at regular intervals.

-

Harvest the culture at different growth phases for metabolite extraction and analysis.

Workflow Diagram for Culturing and Metabolite Extraction

Caption: Workflow for cultivating Pseudomonas on linalool and subsequent metabolite extraction.

Extraction and Analysis of Terpenoid Metabolites

This protocol provides a general framework for the extraction and identification of this compound and other terpenoid metabolites from bacterial cultures.

Objective: To extract and identify terpenoid metabolites from the supernatant of Pseudomonas cultures grown on linalool.

Materials:

-

Bacterial culture supernatant

-

Organic solvents (e.g., ethyl acetate (B1210297), dichloromethane)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Separate the bacterial cells from the culture medium by centrifugation.

-

Acidify the supernatant to a pH of ~2.0 with HCl to protonate the carboxylic acid group of this compound, facilitating its extraction into an organic solvent.

-

Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate or dichloromethane. Repeat the extraction three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract using a rotary evaporator at a low temperature to avoid degradation of the metabolites.

-

Derivatize the extract if necessary for GC-MS analysis (e.g., methylation to convert the carboxylic acid to a more volatile methyl ester).

-

Analyze the concentrated extract by GC-MS or LC-MS to identify and quantify this compound and other metabolites based on their mass spectra and retention times compared to authentic standards.

Future Directions and Conclusion

The study of this compound in Pseudomonas is still in its early stages. While its role as a metabolic intermediate in the degradation of linalool is established, its potential broader biological functions remain an open area of research. Future investigations should focus on:

-

Elucidating the complete enzymatic pathway: Identifying and characterizing the specific dehydrogenases and oxidases involved in the conversion of linalool to this compound.

-

Genetic analysis: Characterizing the genes and operons responsible for linalool degradation, particularly on plasmids like pSRQ60.

-

Investigating regulatory roles: Exploring the potential of this compound to act as a signaling molecule, influencing gene expression, quorum sensing, and biofilm formation. This could involve transcriptomic and proteomic analyses of Pseudomonas cultures exposed to this compound.

-

Quantitative analysis: Developing robust analytical methods to quantify the production of this compound under different growth conditions.

References

Methodological & Application

Application Note: Quantitative Analysis of 10-Carboxylinalool in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Carboxylinalool is a metabolite of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is widely used in the fragrance, food, and pharmaceutical industries. Understanding the metabolism of linalool, including the formation and concentration of its carboxylic acid metabolites, is crucial for pharmacokinetic studies, toxicological assessments, and drug development processes. This document provides detailed analytical methods for the accurate quantification of this compound in biological matrices such as plasma and urine. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both offering high sensitivity and selectivity.

Analytical Methods

Two primary methods are presented for the quantification of this compound:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and minimal sample preparation requirements.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust alternative, particularly for volatile compounds. This method requires a derivatization step to improve the volatility and thermal stability of the target analyte.

Method 1: LC-MS/MS Quantification of this compound

This method provides a highly sensitive and selective approach for the direct quantification of this compound in biological fluids.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotopically labeled this compound or a structurally similar carboxylic acid).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | To be determined by direct infusion of a this compound standard. Hypothetical transition: m/z 199 -> 139 |

| Internal Standard | Isotopically labeled this compound or a suitable analog. |

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low (5) | < 10 | < 12 | 90 - 110 |

| Medium (100) | < 8 | < 10 | 92 - 108 |

| High (800) | < 6 | < 8 | 95 - 105 |

Workflow Diagram

Method 2: GC-MS Quantification of this compound

This method provides a reliable alternative for the quantification of this compound, incorporating a derivatization step to enhance analyte volatility.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma or urine, add an appropriate internal standard.

-

Acidify the sample to pH ~2 with 1M HCl.

-

Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen.

2. Derivatization (Silylation)

-

To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph with a split/splitless injector.

-

Mass Spectrometer: A mass selective detector (MSD) or a triple quadrupole mass spectrometer.

| Parameter | Condition |

| GC Column | A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MSD Transfer Line | 280°C |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | To be determined from the mass spectrum of the derivatized this compound standard. |

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected performance characteristics of the GC-MS method for the quantification of derivatized this compound.

Table 3: Calibration Curve Parameters

| Analyte (as TMS derivative) | Linear Range (ng/mL) | R² |

| This compound | 5 - 2000 | > 0.992 |

Table 4: Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low (15) | < 12 | < 15 | 88 - 112 |

| Medium (250) | < 10 | < 12 | 90 - 110 |

| High (1500) | < 8 | < 10 | 93 - 107 |

Workflow Diagram

Conclusion

Both LC-MS/MS and GC-MS methods provide reliable and sensitive means for the quantification of this compound in biological matrices. The choice of method will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. The LC-MS/MS method is generally preferred for its higher sensitivity and simpler sample preparation. However, the GC-MS method, with an appropriate derivatization step, offers a robust and effective alternative. Proper method validation is essential to ensure the accuracy and reliability of the quantitative data obtained.

Application Note: Quantitative Analysis of 10-Carboxylinalool in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of 10-Carboxylinalool in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix.

Introduction

This compound is a metabolite of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its potential pharmacological effects, and understanding its metabolic fate is crucial in drug discovery and development.[1] Accurate and reliable quantification of its metabolites, such as this compound, in biological matrices is essential for pharmacokinetic and metabolism studies.[2] This application note provides a detailed protocol for a high-throughput analysis of this compound using HPLC-MS/MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[3][4]

Experimental

Materials and Reagents

-

This compound analytical standard (high purity)

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile (B52724), methanol, and water[5]

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Micro-centrifuge tubes (1.5 mL)

-

HPLC vials

Instrumentation

-

HPLC System: A UHPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

Standard and Sample Preparation

Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Similarly, prepare a 1 mg/mL stock solution of the internal standard (IS). These stock solutions can be further diluted with a 50:50 methanol:water solution to create working standard solutions and spiking solutions for the calibration curve and quality control samples.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking appropriate amounts of the this compound working solution into drug-free human plasma to achieve a concentration range of 1-1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol: A simple protein precipitation method is employed for sample preparation.

-

To 100 µL of plasma sample (or calibration standard/QC), add 300 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean HPLC vial for analysis.

HPLC-MS/MS Method

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (50 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 4.0 | 10 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 150 L/h |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Note: These are hypothetical values and require experimental optimization)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]+ | Fragment 1 | Optimized Value |

| This compound | [M+H]+ | Fragment 2 | Optimized Value |

| Internal Standard | [M+H]+ | Fragment 1 | Optimized Value |

Results and Data Presentation

The method should be validated according to international guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and matrix effects.

Quantitative Data Summary

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.99 |

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Workflow for the preparation and analysis of this compound.

Logical Relationship of the Analytical Method

References

- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. ucd.ie [ucd.ie]

Application Notes and Protocols for the GC-MS Analysis of 10-Carboxylinalool

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Carboxylinalool is a polar oxygenated monoterpenoid of interest for its potential biological activities. Accurate and reliable quantification and identification of this analyte in various matrices are crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] However, the high polarity of this compound, due to its carboxylic acid and tertiary hydroxyl groups, makes it non-volatile and prone to thermal degradation and adsorption within the GC system.

To overcome these challenges, a derivatization step is essential. Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2] This protocol details a method using silylation, a common and effective derivatization technique, to convert this compound into a more volatile trimethylsilyl (B98337) (TMS) derivative prior to GC-MS analysis.

Experimental Protocol

This section provides a detailed methodology for the derivatization and subsequent GC-MS analysis of this compound.

Materials and Reagents

-

Solvent: Pyridine (B92270), HPLC grade

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Standard: this compound (as available)

-

Inert Gas: Nitrogen or Argon

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps

Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in pyridine at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with pyridine.

-

Sample Preparation: The sample preparation will depend on the matrix. For a relatively clean matrix, dissolve a known quantity in pyridine. For complex matrices, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be required before proceeding. The final extract should be solvent-exchanged into pyridine.

-

Derivatization Procedure:

-